Sodium cresolate

Nucleophilic Aromatic Substitution Reaction Kinetics Phenoxide Chemistry

Sodium o-cresolate (sodium 2-methylphenolate, CAS 4549-72-8), with the molecular formula C₇H₇NaO and molecular weight of 130.12 g/mol, is the sodium salt of ortho-cresol (2-methylphenol). This phenoxide salt exhibits nucleophilic character suitable for aromatic substitution reactions, Williamson ether synthesis, and the Kolbe-Schmitt carboxylation process.

Molecular Formula C8H7NaO3
Molecular Weight 174.13 g/mol
Cat. No. B8398330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cresolate
Molecular FormulaC8H7NaO3
Molecular Weight174.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)C(=O)[O-].[Na+]
InChIInChI=1S/C8H8O3.Na/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
InChIKeyWHQZPTTYEYXMIZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium o-Cresolate: A Critical Phenoxide Nucleophile for Industrial Carboxylation and Etherification


Sodium o-cresolate (sodium 2-methylphenolate, CAS 4549-72-8), with the molecular formula C₇H₇NaO and molecular weight of 130.12 g/mol, is the sodium salt of ortho-cresol (2-methylphenol) . This phenoxide salt exhibits nucleophilic character suitable for aromatic substitution reactions, Williamson ether synthesis, and the Kolbe-Schmitt carboxylation process [1]. The ortho-methyl substitution relative to the phenoxide oxygen creates distinct steric and electronic effects that influence its reactivity profile compared to its para and meta isomers, making it the preferred reagent for the synthesis of 3-methylsalicylic acid (cresotic acid) and derivatives [2].

Why Sodium o-Cresolate Cannot Be Casually Substituted: The Cost of Ignoring Isomer-Specific Selectivity


Substituting sodium o-cresolate with sodium p-cresolate, sodium m-cresolate, or even sodium phenoxide in a synthetic pathway is not chemically neutral and often leads to unacceptable outcomes. The position of the methyl group dictates the regiochemistry of electrophilic aromatic substitution and carboxylation reactions, producing distinct products (e.g., 3-methylsalicylic acid vs. 4-methylsalicylic acid) with different downstream applications [1]. Furthermore, steric hindrance at the ortho position alters nucleophilicity and supresses undesired side reactions such as biphenoxide formation, which is a known issue with sodium phenoxide that reduces reaction rates at high concentrations [2]. Even between cresolate isomers, the physical handling properties differ: sodium o-cresolate is typically an amber liquid, whereas sodium p-cresolate is a white crystalline solid, impacting dissolution dynamics and process engineering requirements . Generic substitution introduces impurity profiles, lowers regioselectivity, and increases purification burden in downstream pharmaceutical or dye intermediate synthesis.

Quantitative Differentiation of Sodium o-Cresolate: Key Performance Metrics vs. Closest Analogs


Nucleophilic Reactivity: Sodium o-Cresolate vs. Sodium Phenoxide in SNAr Reactions

The steric hindrance of the ortho-methyl group in sodium o-cresolate significantly alters its nucleophilic behavior compared to the unsubstituted sodium phenoxide. In a direct head-to-head kinetic study measuring reactivity toward 2,4-dinitrochlorobenzene in methanol at 35 °C, the second-order rate coefficient for sodium phenoxide was determined to be 0.927 × 10⁻⁴ M⁻¹ sec⁻¹ [1]. Critically, the study found that at high phenol concentrations, sodium phenoxide exhibits significant rate suppression due to the formation of a low-nucleophilicity biphenoxide ion, [C₆H₅O...H...OC₆H₅]⁻. In contrast, the sterically hindered sodium o-cresolate produces no such rate suppression under identical high-concentration conditions [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Phenoxide Chemistry

Carboxylation Yield: Sodium o-Cresolate (Kolbe-Schmitt Gas-Solid Method) vs. Solvent-Based Alternative

The gas-solid phase Kolbe-Schmitt carboxylation of anhydrous sodium o-cresolate (prepared from o-cresol and NaOH) with CO₂ under pressure yields 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid) with a reported yield of up to 80% under optimized conditions (carboxylation temperature 398-448 K, CO₂ pressure 0.5-1.5 MPa, reaction time 5-7 h) [1]. This traditional method serves as the baseline industrial process. The more recent solvent-based synthesis method, which mitigates the hygroscopicity issues of anhydrous sodium o-cresolate by employing organic solvents (e.g., C₁₀+ alkanes), achieves an improved yield of up to 88% [1]. In contrast, alternative non-Kolbe-Schmitt routes (e.g., oxalyl chloride method, Mannich reaction) suffer from severe side reactions, complex multi-step procedures, and insufficient yields to justify industrial implementation [1].

Kolbe-Schmitt Reaction Carboxylation 3-Methylsalicylic Acid Synthesis

Green Carboxylation Selectivity: Sodium o-Cresolate with Potassium Phosphate Base vs. Traditional K₂CO₃ Method

A green carboxylation process utilizing sodium o-cresolate (generated in situ from o-cresol) and potassium phosphate (K₃PO₄) as the neutralizing agent demonstrates exceptional performance in the one-step synthesis of 3-methylsalicylic acid and related products. Under optimized conditions (K₃PO₄:o-cresol molar ratio = 2.5:1, reaction temperature 150 °C, CO₂ pressure 3.0 MPa), the total carboxylation product yield reaches 95.4%, with 3-methylsalicylic acid yield also maximized [1]. This represents a substantial improvement over the traditional potassium carbonate (K₂CO₃) neutralization method. Additionally, the K₃PO₄-based process eliminates CO₂ release during post-processing workup, and the phosphate byproduct can be recovered and recycled as K₃PO₄, establishing a closed-loop green chemical route [1].

Green Chemistry Carboxylation Potassium Phosphate

Alkylation Conversion Efficiency: Sodium o-Cresolate-Derived Alkylation vs. Liquid/Solid Acid Catalysts

The alkylation of o-cresol (the precursor to sodium o-cresolate) with tert-butyl alcohol (TBA) catalyzed by SO₃H-functionalized ionic liquids demonstrates superior catalytic performance compared to conventional liquid and solid acid catalysts. Under optimized conditions (80 °C, 6 h, molar ratio o-cresol:TBA:ionic liquid = 1:1:0.2), o-cresol conversion reaches 80.9% with 6-tert-butyl-o-cresol (6-TBC) selectivity of 44.1% [1]. The study explicitly states that this catalytic performance surpasses that of both liquid acids and solid acids evaluated under comparable alkylation conditions [1]. The ionic liquid catalyst also exhibits good reusability, maintaining catalytic activity over multiple cycles [1].

Friedel-Crafts Alkylation Ionic Liquid Catalysis 6-tert-Butyl-o-Cresol

Regioselectivity in Carboxylation: Sodium o-Cresolate vs. m-Cresolate vs. p-Cresolate

The carboxylation of cresol isomers using sodium ethyl carbonate (SEC) proceeds with strict regioselectivity determined solely by the position of the methyl substituent on the aromatic ring. Sodium o-cresolate (derived from o-cresol) yields exclusively 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid). Under identical conditions, sodium m-cresolate yields 2-hydroxy-4-methylbenzoic acid, and sodium p-cresolate yields 2-hydroxy-5-methylbenzoic acid [1]. This positional specificity is absolute and non-interchangeable; no cross-isomer products are formed. The ortho-isomer product (3-methylsalicylic acid) is the critical intermediate for Acid Mordant Blue B (C.I. Mordant Blue 1), a widely used dye for wool fabric dyeing [2].

Regioselective Carboxylation Cresotic Acid Synthesis Sodium Ethyl Carbonate

Optimal Deployment Scenarios for Sodium o-Cresolate: Evidence-Backed Use Cases for Procurement Decision-Making


Synthesis of 3-Methylsalicylic Acid for Acid Mordant Blue B Dye Production

Sodium o-cresolate is the indispensable starting material for the industrial-scale production of 3-methylsalicylic acid (2-hydroxy-3-methylbenzoic acid) via Kolbe-Schmitt carboxylation. As demonstrated by the absolute regioselectivity of o-cresolate carboxylation [1], no other cresolate isomer can produce this specific compound. The 3-methylsalicylic acid is subsequently condensed with 2,6-dichlorobenzaldehyde to manufacture Acid Mordant Blue B (C.I. Mordant Blue 1), a critical dye for wool fabric coloring [2]. The solvent-based Kolbe-Schmitt method using sodium o-cresolate achieves yields up to 88%, with the K₃PO₄ green neutralization route offering up to 95.4% total carboxylation yield [2][3]. Procurement of sodium o-cresolate is therefore mandatory for any manufacturer supplying this dye intermediate supply chain.

High-Concentration Nucleophilic Aromatic Substitution (SNAr) Processes

When designing SNAr reactions at elevated reagent concentrations, sodium o-cresolate offers a critical kinetic advantage over sodium phenoxide. The ortho-methyl steric hindrance prevents the formation of the biphenoxide ion [C₆H₅O...H...OC₆H₅]⁻, a low-nucleophilicity species that suppresses reaction rates at high phenol concentrations [1]. For process chemists seeking to maximize throughput and minimize solvent volumes in pharmaceutical intermediate synthesis (e.g., mephenesin precursors), sodium o-cresolate maintains consistent second-order kinetics without the rate suppression observed with sodium phenoxide under identical high-concentration conditions [1].

Sustainable One-Step Carboxylation with Recyclable Phosphate Base

Research and industrial groups committed to green chemistry principles should specify sodium o-cresolate for carboxylation reactions employing potassium phosphate (K₃PO₄) neutralization. This process achieves 95.4% total carboxylation product yield at 150 °C and 3.0 MPa CO₂ pressure, substantially outperforming traditional K₂CO₃-based methods [1]. Critically, the K₃PO₄ process eliminates CO₂ release during post-reaction workup, and the phosphate byproduct can be recovered and reused as fresh K₃PO₄, establishing a closed-loop, zero-CO₂-emission manufacturing cycle [1]. This scenario is particularly relevant for manufacturers seeking to reduce carbon footprint and waste disposal costs while maintaining high yield efficiency.

Ionic Liquid-Catalyzed Synthesis of 6-tert-Butyl-o-Cresol

For the production of 6-tert-butyl-o-cresol (6-TBC), a valuable antioxidant intermediate, sodium o-cresolate (or its o-cresol precursor) can be employed in alkylation reactions catalyzed by SO₃H-functionalized ionic liquids. Under optimized conditions (80 °C, 6 h), this approach delivers 80.9% o-cresol conversion with 44.1% selectivity toward 6-TBC, performance that exceeds both liquid acid and solid acid catalysts [1]. The ionic liquid catalyst is reusable, reducing acid waste generation and improving overall process economics. This scenario is ideal for fine chemical manufacturers seeking to replace corrosive mineral acid catalysts with recyclable, high-selectivity catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium cresolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.